![molecular formula C16H17NO5S B2972521 N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 503592-18-5](/img/structure/B2972521.png)
N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine
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Overview
Description
N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine, also known as MPPG, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, addiction, and anxiety. It has been shown to modulate the activity of mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has been found to reduce the severity of motor symptoms in animal models of Parkinson's disease and improve cognitive function in animal models of schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction and alleviate anxiety-like behavior in animal models of anxiety disorders.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine acts as a competitive antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine binds to the orthosteric site of the receptor and prevents the activation of these signaling pathways, leading to a reduction in the activity of mGluR5.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has been shown to modulate various biochemical and physiological processes in the central nervous system. It has been found to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in the regulation of motor function. N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the development and plasticity of the nervous system. Additionally, N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has been found to reduce the expression of pro-inflammatory cytokines in the brain, which are implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of this receptor in animal models. However, N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine has several limitations, including its poor solubility in water and its potential off-target effects on other glutamate receptors. Additionally, the use of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine in animal models requires careful consideration of the appropriate dose and administration route to avoid potential side effects.
Future Directions
There are several future directions for the research on N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine. One area of focus is the development of novel analogs of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine with improved pharmacokinetic properties and selectivity for the mGluR5 receptor. Another area of focus is the investigation of the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, the elucidation of the downstream signaling pathways that are modulated by N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine could provide insights into the mechanisms underlying its therapeutic effects.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine involves a series of chemical reactions that include the condensation of 2-methoxy-5-methylphenol with chloroacetic acid, followed by the conversion of the resulting ester to an amide using ammonium hydroxide. The amide is then treated with phenylsulfonyl chloride to obtain the final product, N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-8-9-15(22-2)14(10-12)17(11-16(18)19)23(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHWQTRGKDBLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycine |
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